2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol
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Overview
Description
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol typically involves the following steps:
Formation of Indole Derivatives: The indole moieties can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The indole derivatives are then coupled with a phenolic compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Phenylmethylene)bis(1H-indole)
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of indole moieties and a methoxy-substituted phenolic group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-15-23(17-9-4-6-12-20(17)27-15)25(19-11-8-14-22(30-3)26(19)29)24-16(2)28-21-13-7-5-10-18(21)24/h4-14,25,27-29H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRMZUAGJPYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)O)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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